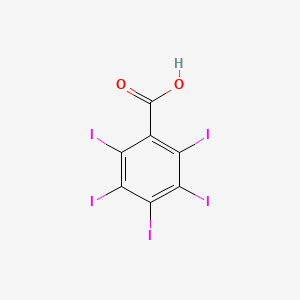
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide: is a complex organic compound that features a combination of furan, thiophene, and tolyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the intermediate compounds, such as the furan and thiophene derivatives, followed by their coupling through a series of reactions including sulfonation and amination.
-
Step 1: Synthesis of Furan and Thiophene Derivatives
Reagents: Furan, thiophene, and appropriate halogenating agents.
Conditions: Reactions are typically carried out under anhydrous conditions with inert atmospheres to prevent unwanted side reactions.
-
Step 2: Coupling Reaction
Reagents: The synthesized furan and thiophene derivatives, along with a suitable coupling agent.
Conditions: This step often requires catalysts such as palladium or copper to facilitate the coupling reaction.
-
Step 3: Sulfonation and Amination
Reagents: Methanesulfonyl chloride and an amine source.
Conditions: The reaction is usually performed under controlled temperatures to ensure the selective formation of the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide can undergo various chemical reactions, including:
-
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.
Reagents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Conditions: Mild to moderate temperatures are typically used to prevent over-oxidation.
-
Reduction: The compound can be reduced to form amines or alcohols.
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Reactions are usually carried out under anhydrous conditions to avoid hydrolysis.
-
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Reagents: Halogenating agents, nitrating agents, or alkylating agents.
Conditions: Reactions are performed under controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.
Mécanisme D'action
The mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and thiophene rings can participate in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-(p-tolyl)methanesulfonamide
- N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-(o-tolyl)methanesulfonamide
- N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-(phenyl)methanesulfonamide
Uniqueness
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both furan and thiophene rings provides a versatile platform for chemical modifications, while the sulfonamide group enhances its potential biological activity.
Propriétés
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S2/c1-14-3-2-4-15(11-14)13-24(20,21)19-9-7-17-5-6-18(23-17)16-8-10-22-12-16/h2-6,8,10-12,19H,7,9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIYOPMYMWJUHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(benzoylamino)benzoyl]-N-(cyclohexylmethyl)piperidine-4-carboxamide](/img/structure/B2542370.png)
![N-[1-(2,5-Difluorophenyl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2542371.png)
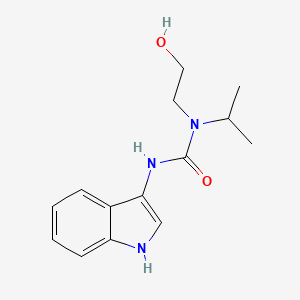
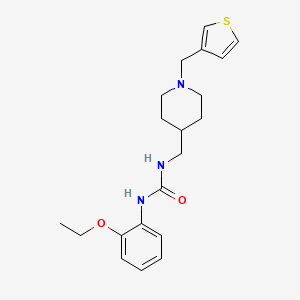
![N-(7-methyl-2-thiazolo[4,5-g][1,3]benzothiazolyl)propanamide](/img/structure/B2542379.png)
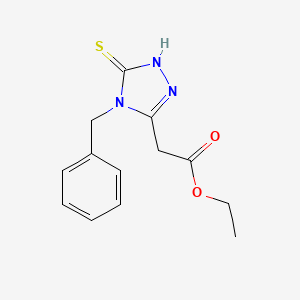
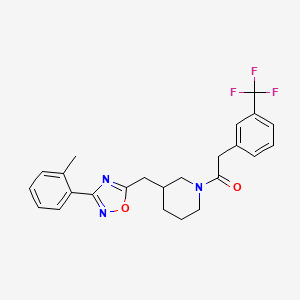
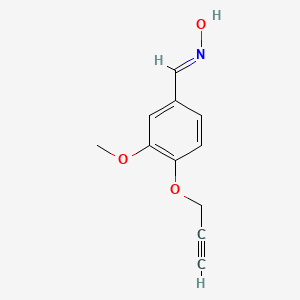
![2-[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2542388.png)
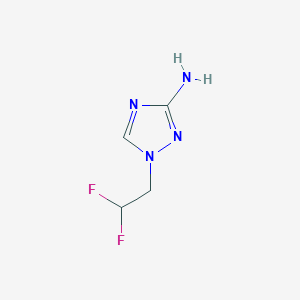
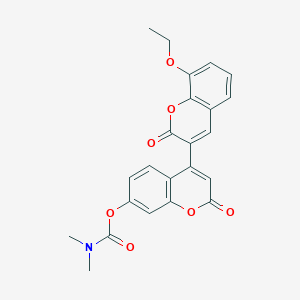

![1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2542392.png)
